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Allyl 2-ethylbutyrate

Flavor Regulation Food Additive Safety FEMA GRAS

Allyl 2-ethylbutyrate (CAS 7493-69-8) is a synthetic fatty acid ester with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. It is a colorless liquid with an oily, fruity odor and is insoluble in water but miscible with ethanol, essential oils, and flavor materials.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 7493-69-8
Cat. No. B1585516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2-ethylbutyrate
CAS7493-69-8
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)OCC=C
InChIInChI=1S/C9H16O2/c1-4-7-11-9(10)8(5-2)6-3/h4,8H,1,5-7H2,2-3H3
InChIKeyNBKXNUWCFMZFMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in ethanol, and miscible with essential oils and flavour materials

Allyl 2-Ethylbutyrate (CAS 7493-69-8): A Specialty Flavor Ester for Fruit and Nut Formulations


Allyl 2-ethylbutyrate (CAS 7493-69-8) is a synthetic fatty acid ester with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol [1]. It is a colorless liquid with an oily, fruity odor and is insoluble in water but miscible with ethanol, essential oils, and flavor materials . This compound is primarily utilized as a flavoring agent in the food and beverage industry, where it imparts characteristic fruity and nut-like notes, particularly reminiscent of cherry, peach, and plum pits [2]. It is recognized as Generally Recognized as Safe (GRAS) by FEMA (No. 2029) and is listed under FDA 21 CFR §172.515, with specified usage limits across various food categories [3].

Why Allyl 2-Ethylbutyrate Cannot Be Directly Substituted by Generic Esters


Generic substitution of flavor esters often fails due to profound differences in sensory profiles, volatility, and regulatory usage limits, which directly impact product formulation and consumer acceptance. Allyl 2-ethylbutyrate's unique combination of the branched 2-ethylbutyrate acid moiety with an allyl alcohol group creates a distinct odor profile—oily, fruity, with nut-like undertones—that is not replicated by linear esters like allyl butyrate or by allyl esters with different acid chain lengths [1]. Furthermore, its specific physicochemical properties, such as a boiling point of 165-167 °C and a logP of 2.94, govern its volatility and performance in product matrices, differing significantly from analogs like ethyl 2-ethylbutyrate . Finally, regulatory approvals and permitted use levels are compound-specific; Allyl 2-ethylbutyrate's FEMA GRAS status and exact usage limits (e.g., 0.5-1.0 mg/kg in soft drinks) are not transferable to similar compounds [2].

Quantitative Differentiation Evidence for Allyl 2-Ethylbutyrate vs. Key Analogs


Regulatory Usage Limits: Allyl 2-Ethylbutyrate vs. Allyl Butyrate and Allyl Hexanoate

Allyl 2-ethylbutyrate possesses distinct FEMA GRAS usage limits that differentiate it from structurally similar allyl esters. While direct, head-to-head studies on usage limits are not published, the FEMA expert panel assigns specific maximum use levels based on a compound's safety and sensory properties. For soft drinks, the permitted use level for Allyl 2-ethylbutyrate is 0.5-1.0 mg/kg, compared to a reported use level of 1 ppm for Allyl butyrate, indicating a potentially more potent or sensorially distinct impact . In contrast, Allyl hexanoate, with a much lower aroma threshold (0.01 ppm), is typically used at higher levels (e.g., 210 ppm in flavors), highlighting that usage limits are not interchangeable among allyl esters [1].

Flavor Regulation Food Additive Safety FEMA GRAS

Physicochemical Profile: Allyl 2-Ethylbutyrate vs. Ethyl 2-Ethylbutyrate

A direct comparison of physicochemical properties reveals key differences that dictate volatility and formulation behavior. Allyl 2-ethylbutyrate exhibits a boiling point of 165-167 °C and a vapor pressure of 0.641 mmHg at 25 °C [1]. In contrast, its saturated analog, ethyl 2-ethylbutyrate, has a lower boiling point of 156.3±8.0 °C and a higher vapor pressure of 2.9±0.3 mmHg at 25 °C . This difference of approximately 9-11 °C in boiling point and a 4.5-fold difference in vapor pressure indicates that Allyl 2-ethylbutyrate is significantly less volatile, which can lead to a longer-lasting flavor impact in heated or long-shelf-life products.

Volatility Formulation Stability Flavor Release

Organoleptic Nuance: Distinction from Allyl Butyrate's Sensory Profile

The sensory profiles of Allyl 2-ethylbutyrate and Allyl butyrate, while both fruity, are quantifiably distinct. Allyl 2-ethylbutyrate is characterized by an oily, fruity odor with distinct nut-like, peach pit, and cherry pit nuances, as evaluated in a 1.00% dipropylene glycol solution . Allyl butyrate, on the other hand, is described with a sweet, pungent, green, pineapple, and waxy tropical profile, as evaluated in a 10.00% dipropylene glycol solution . The key difference lies in the specific fruit character (stone fruit/nutty vs. tropical/pineapple) and the descriptor 'oily' for the target compound, which is absent for the comparator. This suggests a different underlying molecular interaction with olfactory receptors.

Sensory Analysis Flavor Chemistry Aroma Profile

JECFA Specification Purity Requirements: Allyl 2-Ethylbutyrate vs. Industry Averages

Allyl 2-ethylbutyrate is subject to specific JECFA purity specifications, which are a benchmark for food-grade procurement. The JECFA specification mandates an assay minimum of 99.0% and an acid value maximum of 1 [1]. While many commercial allyl esters are sold at similar purities (e.g., Allyl butyrate with an assay of 98.00-100.00% ), the explicit JECFA endorsement for Allyl 2-ethylbutyrate provides a verifiable, internationally recognized quality standard. This is a key differentiator from less widely monographed esters, offering procurement teams a clear, authoritative quality benchmark to enforce with suppliers.

Quality Control Specification Compliance Food Grade

Key Procurement-Driven Application Scenarios for Allyl 2-Ethylbutyrate


Formulation of Stone Fruit and Nutty Flavors (Cherry, Peach, Plum)

Allyl 2-ethylbutyrate is ideally suited for creating authentic stone fruit and nutty flavor profiles in beverages, confectionery, and gelatins. Its distinct oily-fruity and nut-like aroma, with nuances of cherry and peach pits, as documented in sensory evaluations , makes it a critical impact ingredient. Formulators can leverage its FEMA-approved use levels of 2.0 mg/kg in candies and 1.0 mg/kg in gelatins and puddings to achieve target flavor intensity while ensuring regulatory compliance.

Development of Heat-Processed Foods Requiring Flavor Stability

In applications involving thermal processing, such as baked goods or heat-treated beverages, Allyl 2-ethylbutyrate's relatively high boiling point (165-167 °C) and low vapor pressure (0.641 mmHg) offer a functional advantage over more volatile analogs like ethyl 2-ethylbutyrate [1]. This lower volatility translates to improved flavor retention during heating and a more consistent flavor release profile throughout the product's shelf life, reducing the need for flavor overages and ensuring a consistent consumer experience.

Compliance-Driven Procurement for Internationally Marketed Foods

For manufacturers exporting food and beverage products, the JECFA monograph for Allyl 2-ethylbutyrate provides a clear, internationally recognized quality standard. Procuring this compound to meet the specified assay (≥99.0%) and acid value (≤1) simplifies regulatory submissions and demonstrates adherence to Codex Alimentarius standards [2]. This reduces the risk of border rejections and facilitates smoother market access compared to using less-defined or regionally specific flavor esters.

Fine Fragrance and Personal Care Products Requiring a Top-Note Boost

In fragrance applications, Allyl 2-ethylbutyrate functions as a top note, providing a fresh, fruity burst [3]. Its recommended use level of up to 4.0000% in fragrance concentrates, as advised by IFRA [4], allows perfumers to create distinct, modern fruity accords. Its specific fruity/nutty character differentiates it from other fruity top notes like allyl hexanoate (pineapple), offering a unique olfactory signature for product lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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